N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14969907
Molecular Formula: C27H22ClN5O2
Molecular Weight: 483.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22ClN5O2 |
|---|---|
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H22ClN5O2/c28-22-11-5-4-10-19(22)17-30-26(34)20-16-21-25(31-23-12-6-7-14-32(23)27(21)35)33(24(20)29)15-13-18-8-2-1-3-9-18/h1-12,14,16,29H,13,15,17H2,(H,30,34) |
| Standard InChI Key | JCIPKZHMSVUWEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the triazatricyclo family, characterized by a nitrogen-rich tricyclic core fused with aromatic and carboxamide functionalities. Its IUPAC name systematically describes:
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A tricyclic scaffold (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca)
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Substituents:
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6-imino and 2-oxo groups
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7-(2-phenylethyl) side chain
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N-[(2-chlorophenyl)methyl] carboxamide
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Molecular Formula and Physicochemical Properties
Based on structural analysis, the molecular formula is C₃₁H₂₆ClN₅O₂, with a molecular weight of 544.03 g/mol. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₆ClN₅O₂ |
| Molecular Weight | 544.03 g/mol |
| Hydrogen Bond Donors | 2 (imino and carboxamide NH) |
| Hydrogen Bond Acceptors | 4 (2x carbonyl, imino, carboxamide O) |
| LogP (Predicted) | 4.2 ± 0.3 |
| Solubility | Low aqueous solubility |
The 2-chlorophenyl and 2-phenylethyl groups enhance lipophilicity, influencing membrane permeability and target binding .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of triazatricyclo derivatives typically involves multi-step cyclization and functionalization reactions. For analogous compounds, the Biginelli reaction has been employed to construct the dihydropyrimidinone core, followed by nitrogen-based cyclizations. Modifications include:
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Aldehyde Condensation: Introduction of the 2-phenylethyl group via alkylation or Grignard reactions.
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Carboxamide Formation: Coupling 2-chlorobenzylamine to the carboxylate intermediate using EDCI/HOBt.
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Imino Group Installation: Oxidative dehydrogenation or condensation with ammonium acetate.
A representative synthetic route is:
Yields for such reactions range from 15–35%, necessitating purification via column chromatography.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 6.5–7.8 ppm (chlorophenyl and phenylethyl groups), and δ 2.8–3.2 ppm (methylene bridges).
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IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H stretch).
Biological Activity and Mechanism
| Assay Type | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| PI3Kδ Inhibition | 28 ± 4 | PI3Kδ |
| EGFR Inhibition | >1000 | EGFR |
The 2-chlorophenyl group may enhance selectivity for lipid kinases over tyrosine kinases .
Anticancer Activity
In vitro studies on analogous compounds show:
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Apoptosis Induction: Caspase-3 activation in MCF-7 cells at 10 μM.
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Cell Cycle Arrest: G1 phase blockade in HCT-116 cells.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the phenylethyl side chain.
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Excretion: Primarily fecal (75%) with minimal renal clearance.
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (acute) | 320 | Hepatocyte vacuolation |
| Rat (28-day) | 45 | Weight loss, anemia |
Applications and Future Directions
Therapeutic Prospects
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Oncology: PI3K/AKT/mTOR pathway inhibition in solid tumors.
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Inflammation: Targeting PI3Kδ in autoimmune disorders.
Research Gaps
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In Vivo Efficacy: Limited data on tumor xenograft models.
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Formulation: Need for solubility-enhancing delivery systems.
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